molecular formula C10H13IO3 B14052388 1,2-Dimethoxy-3-ethoxy-4-iodobenzene

1,2-Dimethoxy-3-ethoxy-4-iodobenzene

Cat. No.: B14052388
M. Wt: 308.11 g/mol
InChI Key: IQFDYVAFRDFCAI-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-ethoxy-4-iodobenzene is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol . This compound is a derivative of benzene, where the benzene ring is substituted with methoxy, ethoxy, and iodine groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-3-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the iodination of a benzene derivative with methoxy and ethoxy groups. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethoxy-3-ethoxy-4-iodobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethoxy-4-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine group acts as an electrophile, facilitating the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-iodobenzene: Similar structure but lacks the ethoxy group.

    1,2-Dimethoxy-3-ethoxybenzene: Similar structure but lacks the iodine group.

    1,2-Dimethoxybenzene: Lacks both the ethoxy and iodine groups.

Uniqueness

1,2-Dimethoxy-3-ethoxy-4-iodobenzene is unique due to the presence of both methoxy, ethoxy, and iodine substituents on the benzene ring. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

2-ethoxy-1-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C10H13IO3/c1-4-14-9-7(11)5-6-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3

InChI Key

IQFDYVAFRDFCAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1OC)OC)I

Origin of Product

United States

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